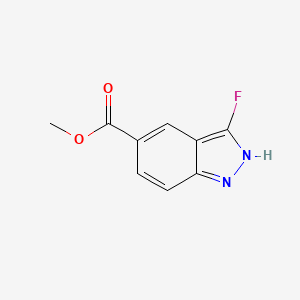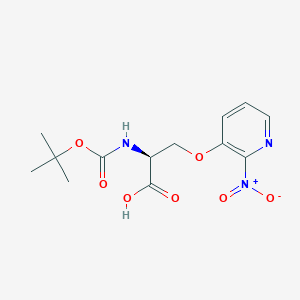
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitropyridinyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ether Linkage: The nitropyridinyl ether moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the amino acid derivative reacts with 2-nitropyridine under basic conditions.
Final Coupling: The protected amino acid derivative is then coupled with the nitropyridinyl ether to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of the free amino acid derivative.
科学的研究の応用
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The nitropyridinyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The Boc protecting group can be selectively removed to expose the active amino group, which can then interact with other molecules.
類似化合物との比較
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-4-yl)oxy)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-5-yl)oxy)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-6-yl)oxy)propanoic acid
Uniqueness
The unique combination of the tert-butoxycarbonyl protected amino group and the nitropyridinyl ether moiety in (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid distinguishes it from other similar compounds. This structural configuration imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17N3O7 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitropyridin-3-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H17N3O7/c1-13(2,3)23-12(19)15-8(11(17)18)7-22-9-5-4-6-14-10(9)16(20)21/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 |
InChIキー |
ZPPSENXDCYEXSM-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=C(N=CC=C1)[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(COC1=C(N=CC=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


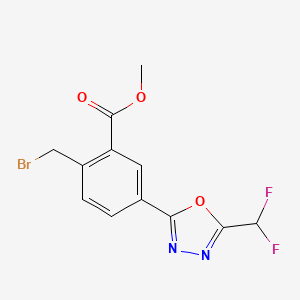

![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)
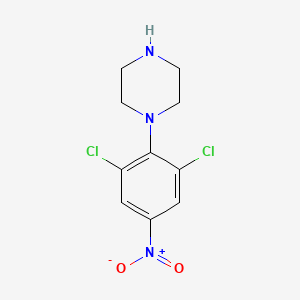
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
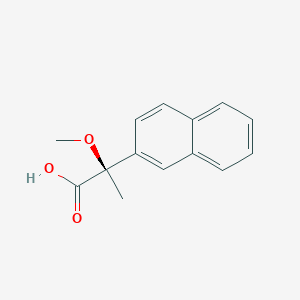
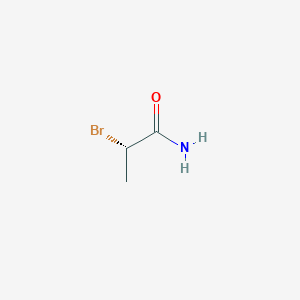

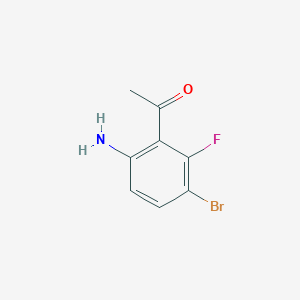


![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
